4-Hydroxypentadec-2-enal
Description
4-Hydroxypentadec-2-enal is a hydroxyalkenal characterized by a 15-carbon chain with a hydroxyl group (-OH) at position 4 and an α,β-unsaturated aldehyde moiety (double bond at C2 and aldehyde at C1). This structural motif is common in lipid peroxidation byproducts, where reactive oxygen species oxidize polyunsaturated fatty acids, generating electrophilic aldehydes.
Properties
CAS No. |
112147-39-4 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3 |
InChI Key |
VXUGVOLNFXPTNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Canonical SMILES |
CCCCCCCCCCCC(C=CC=O)O |
Synonyms |
4-Hydroxy-2-pentadecenal |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Shorter analogs (e.g., C6 in 4-hydroxy-2-hexenal) are more volatile and water-soluble .
- Double Bond Position : The α,β-unsaturation (C2 aldehyde) is conserved across analogs, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine, histidine) in proteins, a hallmark of hydroxyalkenal reactivity .
Physical and Chemical Properties
- Solubility : Longer-chain hydroxyalkenals exhibit lower water solubility due to increased hydrophobicity. For example, 4-hydroxy-2-hexenal (C6) is miscible in polar solvents, whereas this compound (C15) likely partitions into lipid phases.
- Reactivity : The electrophilic aldehyde group and conjugated double bond render these compounds highly reactive. Shorter chains may react more rapidly due to higher mobility, while longer chains could exhibit prolonged stability in lipid bilayers .
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